Benzyl 2,4-dibromobutanoate
CAS No.: 23085-60-1
Cat. No.: VC2341810
Molecular Formula: C11H12Br2O2
Molecular Weight: 336.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23085-60-1 |
|---|---|
| Molecular Formula | C11H12Br2O2 |
| Molecular Weight | 336.02 g/mol |
| IUPAC Name | benzyl 2,4-dibromobutanoate |
| Standard InChI | InChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
| Standard InChI Key | XQJJSEGHTSUQBZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C(CCBr)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCBr)Br |
Introduction
PHYSICAL AND CHEMICAL PROPERTIES
Benzyl 2,4-dibromobutanoate is identified by the CAS numbers 23085-60-1 and 50712-74-8, reflecting its registration in chemical databases and regulatory systems. The compound possesses a molecular formula of C11H12Br2O2 with a corresponding molecular weight of 336.02 g/mol . With respect to its physical characteristics, the compound exists as a colorless liquid or oil at standard temperature and pressure, which impacts its handling and storage requirements .
STRUCTURAL CHARACTERISTICS
The compound features a butanoate ester backbone with two bromine atoms at positions 2 and 4, along with a benzyl group attached to the ester oxygen. This distinctive arrangement contributes to its chemical reactivity profile and makes it valuable for various synthetic applications. The molecular structure can be represented by the following identifiers:
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IUPAC Name: benzyl 2,4-dibromobutanoate
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InChI Key: XQJJSEGHTSUQBZ-UHFFFAOYSA-N
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SMILES: C1=CC=C(C=C1)COC(=O)C(CCBr)Br
PHYSICOCHEMICAL PROPERTIES
The detailed physicochemical properties of benzyl 2,4-dibromobutanoate are essential for understanding its behavior in various conditions and applications. These properties have been comprehensively documented in scientific literature and safety data sheets.
Table 1: Physical and Chemical Properties of Benzyl 2,4-dibromobutanoate
The compound's limited water solubility (0.0114 g/l) and relatively high partition coefficient (3.8 Log Pow) suggest it is predominantly lipophilic, which has implications for its environmental behavior and potential biological interactions . These properties also influence its suitability for various synthetic applications and its behavior in different reaction media.
SYNTHESIS METHODS
Several methods have been developed and documented for the synthesis of benzyl 2,4-dibromobutanoate, with variations in starting materials, conditions, and efficiency.
REACTION OF 2,4-DIBROMOBUTYRYL CHLORIDE WITH BENZYL ALCOHOL
The most commonly reported method for synthesizing benzyl 2,4-dibromobutanoate involves the reaction of 2,4-dibromobutyryl chloride with benzyl alcohol. This reaction typically proceeds in the presence of a base such as pyridine, using dichloromethane as the solvent . The reaction is conducted under carefully controlled conditions:
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Temperature range: 0-20°C
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Reaction time: Approximately 1 hour
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Atmosphere: Inert (typically nitrogen or argon)
This synthetic route represents an efficient approach to obtaining benzyl 2,4-dibromobutanoate with high purity and yield, making it particularly valuable for laboratory-scale production.
INDUSTRIAL PRODUCTION METHODS
For industrial-scale production, the synthesis methods are adapted to ensure efficiency, safety, and scalability. These methods typically follow similar synthetic routes as laboratory procedures but employ specialized equipment and conditions:
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Automated reactors and continuous flow systems enhance efficiency and scalability
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Careful control of reaction conditions ensures high yield and purity
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Process optimization minimizes waste and maximizes resource utilization
Industrial production methods are crucial for ensuring a consistent supply of benzyl 2,4-dibromobutanoate for various applications in research and industry.
CHEMICAL REACTIONS
The reactivity of benzyl 2,4-dibromobutanoate is largely determined by its functional groups, particularly the two bromine atoms at positions 2 and 4 and the benzyl ester moiety. These structural features make the compound susceptible to various chemical transformations.
SUBSTITUTION REACTIONS
The bromine atoms in benzyl 2,4-dibromobutanoate serve as excellent leaving groups, making the compound prone to nucleophilic substitution reactions. These reactions are valuable for introducing new functionalities into the molecule. Common nucleophiles used in these substitutions include:
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Amines (primary, secondary, tertiary)
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Thiols
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Alkoxides
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Other nucleophilic species
The substitution reactions typically require specific solvents (e.g., ethanol, water) and may involve catalysts (e.g., palladium) to facilitate the transformation.
REDUCTION REACTIONS
The ester group in benzyl 2,4-dibromobutanoate can be reduced to the corresponding alcohol using appropriate reducing agents. This transformation is particularly useful in synthetic sequences where functional group interconversion is required. Common reducing agents include:
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Lithium aluminum hydride (LiAlH₄)
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Sodium borohydride (NaBH₄)
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Other hydride donors
These reduction reactions typically employ ethereal solvents and require controlled conditions to ensure selectivity and efficiency.
OXIDATION REACTIONS
Although less common than reduction and substitution reactions, benzyl 2,4-dibromobutanoate can undergo oxidation to form carboxylic acids or other oxidized derivatives. These transformations expand the synthetic utility of the compound in organic synthesis. Oxidizing agents commonly used include:
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Potassium permanganate (KMnO₄)
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Chromium-based oxidants
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Other selective oxidizing agents
The choice of oxidizing agent and reaction conditions significantly influences the outcome of these transformations, allowing for selective oxidation of specific functional groups within the molecule.
APPLICATIONS AND RESEARCH
Benzyl 2,4-dibromobutanoate has found applications in various fields, particularly in organic synthesis and pharmaceutical research. Its reactivity profile makes it a valuable building block for creating complex molecules.
SYNTHETIC APPLICATIONS
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. The presence of two bromine atoms at different positions allows for regioselective transformations, making it a versatile building block in synthetic chemistry. Synthetic applications include:
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Preparation of substituted butanoate derivatives
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Synthesis of heterocyclic compounds
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Construction of complex molecular frameworks
In one documented application, benzyl 2,4-dibromobutanoate has been utilized in the synthesis of optically active 2-substituted azetidine-2-carbonitriles, demonstrating its utility in creating compounds with specific stereochemical properties .
PHARMACEUTICAL RESEARCH
| Test | Value | Organism Group |
|---|---|---|
| EC50/48 h | 0.049 mg/l | Aquatic invertebrates |
| EC50/72h | 0.858 mg/l | Algae |
| LC50/96 h | 0.383 mg/l | Fish |
These low EC50 and LC50 values indicate high toxicity to aquatic organisms, highlighting the need for stringent controls on the use, handling, and disposal of this compound .
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